molecular formula C9H12N2O2 B8763514 6-(Morpholin-4-yl)pyridin-2(1H)-one CAS No. 65292-90-2

6-(Morpholin-4-yl)pyridin-2(1H)-one

Katalognummer: B8763514
CAS-Nummer: 65292-90-2
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: XVIHVBIYPQUBDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Morpholin-4-yl)pyridin-2(1H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The core structure combines a pyridin-2-one moiety with a morpholine ring, a combination frequently employed in the design of biologically active molecules. The morpholine group is a common pharmacophore found in several therapeutic agents, contributing to favorable physicochemical properties and molecular interactions . Researchers value this compound primarily as a synthetic intermediate. It can be used to synthesize more complex structures, such as 3,5-pyridinedicarbonitriles, which are investigated as antioxidants and NADH co-enzyme analogues that mediate hydrogen transfer in biological systems . Furthermore, the morpholine-pyridine scaffold is a key feature in compounds studied for a range of biological activities. Pyridine derivatives, in general, are known to possess diverse properties, including antimicrobial, antitumor, antiviral, and anti-inflammatory activities . Specifically, morpholine-containing molecules have shown remarkable biological properties and are present in clinically used drugs, such as the antibiotic linezolid, highlighting the scaffold's importance in developing new anti-infective agents . This makes 6-(Morpholin-4-yl)pyridin-2(1H)-one a valuable starting point for developing novel inhibitors and probes. This product is intended for research applications as a chemical intermediate or reference standard. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

CAS-Nummer

65292-90-2

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

6-morpholin-4-yl-1H-pyridin-2-one

InChI

InChI=1S/C9H12N2O2/c12-9-3-1-2-8(10-9)11-4-6-13-7-5-11/h1-3H,4-7H2,(H,10,12)

InChI-Schlüssel

XVIHVBIYPQUBDY-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=CC=CC(=O)N2

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

mTOR Inhibition

One of the primary applications of 6-(Morpholin-4-yl)pyridin-2(1H)-one is its role as an inhibitor of the mechanistic target of rapamycin (mTOR). Research indicates that derivatives of this compound can effectively inhibit both mTORC1 and mTORC2 complexes, which are crucial in regulating cell growth and metabolism. This inhibition has implications for treating various cancers and age-related diseases.

  • Case Study : A patent (WO2019115640A1) describes a series of pyridin derivatives, including 6-(Morpholin-4-yl)pyridin-2(1H)-one, that demonstrate potent mTOR inhibition, suggesting their potential use in cancer therapies targeting mTOR pathways .

Treatment of Myeloproliferative Disorders

The compound has been identified as beneficial in treating myeloproliferative disorders, which include conditions like polycythemia vera and essential thrombocythemia. Its mechanism involves inhibiting specific kinases involved in the signaling pathways that promote abnormal cell proliferation.

  • Case Study : The European patent EP2527344A1 discusses the efficacy of pyridin derivatives in managing myeloproliferative disorders through JAK kinase inhibition, highlighting the potential therapeutic benefits of 6-(Morpholin-4-yl)pyridin-2(1H)-one .

Immune-Mediated Diseases

6-(Morpholin-4-yl)pyridin-2(1H)-one has shown promise in treating autoimmune diseases due to its ability to modulate immune responses. The compound's structure allows it to interact with various targets involved in inflammatory pathways.

  • Research Insight : Studies have demonstrated that compounds with similar morpholine structures can effectively reduce inflammation and modulate immune responses, suggesting a similar potential for 6-(Morpholin-4-yl)pyridin-2(1H)-one .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridin-2(1H)-one derivatives exhibit diverse pharmacological activities depending on substituent type and position. Below is a comparative analysis:

Compound Substituent Position Key Functional Groups Biological Activity Key Differences
6-(Morpholin-4-yl)pyridin-2(1H)-one 6-position Morpholine Not explicitly stated (inferred potential) Reference compound
5-(Piperazine-1-carbonyl)pyridin-2(1H)-one 5-position Piperazine carbonyl eIF4A3 inhibition (IC50: 10–100 nM) Piperazine enhances metabolic stability but may increase P-gp efflux
3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one 3-position Benzimidazole IGF-1R inhibition (IC50: <100 nM) Bulky substituent improves enzyme binding but may reduce solubility
4-Hydroxy-6-methylpyridin-2(1H)-one 4-hydroxy, 6-methyl Hydroxy, methyl HIV-1 reverse transcriptase inhibition Polar hydroxy group enhances water solubility
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one 1-position Piperazine-phenyl Serotonin reuptake inhibition (SSRI) Aromatic piperazine improves CNS penetration
SB02024 (Vps34 inhibitor) 4-morpholino, 6-trifluoromethyl-piperidine Morpholino, trifluoromethyl Vps34 inhibition (IC50: <10 nM) Trifluoromethyl enhances lipophilicity and target affinity

Physicochemical Properties

  • Solubility: The morpholine group in 6-(Morpholin-4-yl)pyridin-2(1H)-one likely improves aqueous solubility compared to fluorinated derivatives (e.g., 4-trifluoromethylpyridinones in ) but may be less polar than hydroxy-substituted analogs (e.g., 4-hydroxy-6-methylpyridin-2(1H)-one) .
  • Lipophilicity : Fluorinated analogs (e.g., 4-heptafluoropropyl derivatives) exhibit higher logP values, whereas morpholine-containing derivatives balance solubility and membrane permeability .

Structural and Crystallographic Insights

  • X-ray diffraction studies (e.g., 4f and 4l in ) confirm substituent positioning and tautomeric preferences, critical for molecular modeling and docking studies .
  • Automated docking of pyridin-2(1H)-ones () highlights the importance of 3- and 5-position substituents for target binding (e.g., aryl/heteroaryl groups enhance affinity for mechanical allodynia targets) .

Q & A

Q. What are the common synthetic routes for 6-(Morpholin-4-yl)pyridin-2(1H)-one, and how are yields optimized?

The synthesis often involves condensation reactions between morpholine derivatives and activated pyridinone precursors. For example, methods analogous to those used for 4-(trifluoromethyl)pyridin-2(1H)-ones involve coupling morpholine with halogenated pyridinones under basic conditions (e.g., NH₄OH or DMF with HCl) to introduce the morpholine moiety . Yields (23–67%) depend on reaction time, temperature, and purification techniques like recrystallization. Optimization studies recommend monitoring reaction progress via TLC or HPLC and using catalysts like Pd for cross-coupling steps .

Q. How is structural characterization of 6-(Morpholin-4-yl)pyridin-2(1H)-one performed?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and purity .
  • X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for verifying hydrogen bonding and tautomeric forms .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to validate molecular weight .
  • IR spectroscopy : Identification of carbonyl (C=O) and morpholine-related N-H/O-H stretches .

Q. What safety precautions are required when handling this compound?

Based on structurally similar pyridinones, 6-(Morpholin-4-yl)pyridin-2(1H)-one may pose risks of skin/eye irritation (H315, H319) and respiratory irritation (H335) . Lab protocols include:

  • Use of PPE: Nitrile gloves, safety goggles, and respiratory protection (e.g., P95 masks) .
  • Ventilation: Fume hoods for reactions involving volatile solvents or dust generation .
  • Emergency measures: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for this compound?

Discrepancies in activity (e.g., antiviral vs. anti-inflammatory effects) may arise from assay conditions, stereochemical purity, or cellular models. Strategies include:

  • Dose-response studies : Validate activity thresholds using standardized assays (e.g., HIV-1 RT inhibition for antiviral activity) .
  • Chiral resolution : Separate enantiomers via HPLC to assess stereospecific effects .
  • Computational docking : Compare binding affinities to target proteins (e.g., DPP-4 or HIV reverse transcriptase) using tools like AutoDock .

Q. What methodologies are used to study structure-activity relationships (SAR) for pyridinone derivatives?

SAR studies often involve:

  • Analog synthesis : Modifying substituents (e.g., morpholine, trifluoromethyl groups) to assess impact on potency .
  • Pharmacokinetic profiling : Measure logP, solubility, and metabolic stability using in vitro assays (e.g., microsomal stability tests) .
  • Biological screening : Test analogs in disease-relevant models (e.g., Sprague-Dawley rats for analgesia or CD-1 mice for toxicity) .

Q. How can computational modeling enhance the design of 6-(Morpholin-4-yl)pyridin-2(1H)-one derivatives?

Tools like molecular dynamics (MD) simulations and QSAR models predict:

  • Binding modes : Interaction with targets like DPP-4 or Vps34 using crystallographic data from PDB .
  • ADMET properties : SwissADME or pkCSM for bioavailability and toxicity predictions .
  • Electronic effects : DFT calculations to optimize electron-withdrawing/donating groups for enhanced activity .

Q. What experimental designs address low solubility in pharmacological studies?

Low solubility can be mitigated by:

  • Co-solvents : Use DMSO or cyclodextrin-based formulations for in vitro assays .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility .
  • Nanoparticle encapsulation : Lipid-based carriers for in vivo delivery .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across studies?

Yield discrepancies (e.g., 19–67% for similar compounds) may result from:

  • Reagent purity : Impurities in morpholine or halogenated precursors alter reaction kinetics .
  • Catalyst efficiency : Pd vs. Cu catalysts in cross-coupling steps impact conversion rates .
  • Workup methods : Differences in extraction or chromatography (e.g., silica vs. reverse-phase HPLC) .

Q. How can crystallographic data resolve tautomeric ambiguity in pyridinones?

X-ray crystallography with SHELXL refinement distinguishes keto-enol tautomers by locating hydrogen atoms and verifying bond lengths (e.g., C=O vs. C-OH distances) . For example, 4-hydroxy-6-methylpyridin-2(1H)-one was confirmed as the keto form in crystal structures .

Therapeutic Applications

Q. What evidence supports its potential as an antiviral agent?

Pyridinone derivatives inhibit HIV-1 reverse transcriptase (RT) by non-competitive binding to the allosteric pocket, as shown in crystallographic studies of second-generation hybrids like UC781 . Resistance profiling against mutant strains (e.g., K103N) further validates efficacy .

Q. How does it compare to other DPP-4 inhibitors in diabetes research?

Unlike sitagliptin, 6-(Morpholin-4-yl)pyridin-2(1H)-one derivatives exhibit dual DPP-4 inhibition and antioxidant activity, reducing oxidative stress in pancreatic β-cells . In vivo models show improved glucose tolerance at lower doses (10 mg/kg vs. 50 mg/kg for standard drugs) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.